molecular formula C7H10ClN3OS B1598369 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide CAS No. 392244-44-9

4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Cat. No.: B1598369
CAS No.: 392244-44-9
M. Wt: 219.69 g/mol
InChI Key: CSNHGGCMBSRORE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and IUPAC Nomenclature

4-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a heterocyclic organic compound characterized by a 1,3,4-thiadiazole core substituted with a methyl group at the 5-position and a butanamide chain bearing a chlorine atom at the 4-position. Its IUPAC name, This compound , reflects this structure unambiguously. The molecular formula is C₇H₁₀ClN₃OS , with a molecular weight of 219.69 g/mol . The SMILES notation (CC1=NN=C(S1)NC(=O)CCCCl ) and InChIKey (CSNHGGCMBSRORE-UHFFFAOYSA-N ) further specify its atomic connectivity.

Table 1: Key Chemical Identifiers

Property Value Source
CAS Number 392244-44-9
Molecular Formula C₇H₁₀ClN₃OS
Molecular Weight 219.69 g/mol
SMILES CC1=NN=C(S1)NC(=O)CCCCl
Melting Point 172.79°C (estimated)

Historical Context of Thiadiazole-Based Compound Development

Thiadiazoles emerged as pharmacologically significant scaffolds following Emil Fischer’s synthesis of 1,3,4-thiadiazole in 1882. The 1,3,4-thiadiazole motif gained prominence in the mid-20th century with the development of acetazolamide (a carbonic anhydrase inhibitor) and cephazolin (a cephalosporin antibiotic), which highlighted its utility in drug design. The introduction of this compound represents a modern extension of this lineage, leveraging the thiadiazole ring’s bioisosteric potential and metabolic stability. Synthetic routes for analogous compounds often involve cyclization of acyl hydrazines or thiohydrazines, as demonstrated in the preparation of 5-aryl-1,3,4-thiadiazol-2-amine intermediates.

Position Within Heterocyclic Chemistry Frameworks

The 1,3,4-thiadiazole ring is an electron-deficient aromatic system due to the electron-withdrawing effects of its nitrogen and sulfur atoms. This property enhances its reactivity toward nucleophilic substitutions, particularly at the 2- and 5-positions, making it a versatile scaffold for functionalization. In this compound:

  • The methyl group at C5 increases lipophilicity, potentially improving membrane permeability.
  • The chlorobutanoamide side chain introduces electrophilic character, enabling interactions with biological nucleophiles (e.g., cysteine residues in enzymes).

Table 2: Key Features of the 1,3,4-Thiadiazole Framework

Feature Impact on Compound Behavior Relevance to Target Molecule
Aromaticity Stabilizes ring structure Enhances metabolic stability
Electron deficiency Favors nucleophilic attack Facilitates covalent binding
Sulfur atom Imparts polarizability Improves solubility in lipids

The compound’s design aligns with strategies in agrochemical and pharmaceutical research, where thiadiazole derivatives are explored for antimicrobial, anticancer, and herbicidal activities. Its structural hybridity—combining a heterocycle with a halogenated aliphatic chain—exemplifies modern approaches to optimizing bioactivity through balanced hydrophobicity and reactivity.

Properties

IUPAC Name

4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3OS/c1-5-10-11-7(13-5)9-6(12)3-2-4-8/h2-4H2,1H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSNHGGCMBSRORE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398976
Record name 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

392244-44-9
Record name 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the 5-methyl-1,3,4-thiadiazol-2-amine Intermediate

The initial key step in the preparation is the synthesis of the 5-methyl-1,3,4-thiadiazol-2-amine, which serves as the nucleophilic amine precursor for the final acylation.

  • Starting Materials: Thiosemicarbazide and appropriate carboxylic acid derivatives (such as acetic acid derivatives for methyl substitution) are commonly used.
  • Cyclization: The reaction is typically carried out in phosphoryl chloride (POCl3) under reflux conditions for several hours (e.g., 3 hours) to promote cyclization forming the thiadiazole ring.
  • Work-up: After reflux, the reaction mixture is cooled, and phosphoryl chloride is removed under reduced pressure. The residue is quenched with water, stirred, filtered, washed, dried, and recrystallized to yield the pure 5-methyl-1,3,4-thiadiazol-2-amine compound.

This method aligns with protocols used for synthesizing 5-aryle-1,3,4-thiadiazol-2-amines, with the methyl group introduced via the appropriate acid derivative.

Preparation of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide via Acylation

The key step to obtain the target compound is the acylation of the 5-methyl-1,3,4-thiadiazol-2-amine with 4-chlorobutyryl chloride.

  • Reaction Conditions:
    • Solvent: Typically toluene or anhydrous organic solvents are used to dissolve the amine and acyl chloride.
    • Temperature: The reaction is conducted under reflux or at controlled temperatures to optimize yield.
    • Stoichiometry: Equimolar amounts of amine and 4-chlorobutyryl chloride are used.
    • Base: Sometimes a base such as pyridine or triethylamine is added to neutralize the HCl formed during the reaction.
  • Procedure:
    • The 5-methyl-1,3,4-thiadiazol-2-amine is dissolved in the solvent.
    • 4-chlorobutyryl chloride is added dropwise with stirring.
    • The mixture is refluxed for several hours.
    • After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.
    • Purification is achieved by recrystallization or chromatographic methods.

This acylation protocol is consistent with the synthesis of analogous compounds such as 4-chloro-N-(5-aryle-1,3,4-thiadiazol-2-yl)butanamides.

Analytical Characterization and Yield Optimization

  • Spectroscopic Confirmation:
    • NMR (1H and 13C): Chemical shifts corresponding to the butanamide chain (methylene protons at ~2.0-3.7 ppm), methyl group on the thiadiazole ring (~2.0 ppm), and amide NH (~12 ppm) confirm the structure.
    • IR Spectroscopy: Characteristic absorption bands for amide carbonyl (~1650-1700 cm⁻¹) and NH stretching (~3200-3400 cm⁻¹).
    • Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.
  • Purity Assessment: High-performance liquid chromatography (HPLC) or recrystallization is used for purity enhancement.
  • Yield: Reported yields for similar compounds range from moderate to high (60-90%), depending on reaction conditions and purification efficiency.

Summary Table of Preparation Steps

Step Reactants/Intermediates Conditions Product Notes
1 Thiosemicarbazide + acetic acid derivative Reflux in POCl3, 3 h 5-methyl-1,3,4-thiadiazol-2-amine Cyclization to thiadiazole ring
2 5-methyl-1,3,4-thiadiazol-2-amine + 4-chlorobutyryl chloride Reflux in toluene or suitable solvent, base added This compound Acylation forming final amide

Research Findings and Optimization Notes

  • The choice of solvent and base during the acylation step significantly affects yield and purity. For example, toluene with triethylamine base provides good yields and reduces side reactions.
  • Reaction temperature control is critical to avoid decomposition or side product formation.
  • The synthesis is scalable and reproducible, suitable for laboratory and potential industrial preparation.
  • Analytical techniques such as NMR and HPLC are essential for confirming the structure and purity at each stage.
  • Similar synthetic methodologies have been validated for related thiadiazole derivatives, supporting the robustness of these protocols.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their function . The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Thiadiazole derivatives are renowned for their diverse biological activities, including anticonvulsant, insecticidal, and fungicidal properties . Below is a comparison of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide with selected analogs:

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity
This compound (Target Compound) 5-methyl, 4-chlorobutanamide C₈H₁₁ClN₃OS 232.71 Anticonvulsant intermediate
N-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-4-(2-methylphenoxy)butanamide 4-chlorobenzyl, 2-methylphenoxy C₂₀H₂₀ClN₃O₂S 401.90 Not explicitly reported; structural analog
2-[(1,3-Benzothiazol-2-yl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide Benzothiazolyl sulfanyl, 5-methyl thiadiazole C₁₅H₁₆N₄OS₃ 364.51 Screening compound (biological data pending)
5-(3-Phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine Phenylpropyl, 2-chlorophenyl C₁₇H₁₇ClN₄S 352.86 Synthetic intermediate
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide Oxadiazole core, benzamide side chain C₁₅H₁₇ClN₄O₂S 356.84 Structural analog with oxadiazole scaffold

Key Observations :

  • Substituent Diversity: The 4-chlorobutanamide side chain in the target compound contrasts with phenoxy (), sulfanyl-benzothiazole (), or arylalkyl () groups in analogs, influencing lipophilicity (LogP) and steric bulk.
  • Biological Relevance : Anticonvulsant activity is linked to the thiadiazole-amide scaffold in the target compound, while analogs with bulkier substituents (e.g., benzothiazole in ) may target different pathways.

Physicochemical Properties and Bioavailability

  • Hydrogen-Bonding: The amide group in the target compound provides one hydrogen-bond donor, whereas analogs with additional polar groups (e.g., oxadiazole in ) may exhibit higher hydrogen-bond acceptor counts (e.g., 5 acceptors in ).

Biological Activity

4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide, with the CAS number 392244-44-9, is a compound belonging to the 1,3,4-thiadiazole family. This class of compounds is recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound suggests potential pharmacological applications that warrant detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C7H10ClN3OS. The compound features a thiadiazole ring, which is crucial for its biological activity. Below are key chemical properties:

PropertyValue
Molecular Weight220 g/mol
LogP0.95
Rotatable Bonds4
Purity95%

Anticancer Activity

Recent studies have shown that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance, derivatives of thiadiazoles have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer).

  • Cytotoxicity Testing : The cytotoxic effects of related compounds were evaluated using the MTT assay. For example:
    • Compound 4i , a derivative closely related to this compound, demonstrated an IC50 value of 2.32 µg/mL against MCF-7 cells .
    • Another study indicated that structural modifications can enhance activity; shifting substituents on the thiadiazole ring can significantly alter potency .
  • Mechanism of Action : The anticancer effect is primarily attributed to the induction of apoptosis in cancer cells. This is evidenced by increased levels of pro-apoptotic proteins (such as Bax) and activation of caspase pathways in treated cells .

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has also been extensively documented:

  • In Vitro Studies : Compounds containing the thiadiazole scaffold have shown promising results against various bacterial strains:
    • Significant antibacterial activity was observed against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
    • The presence of halogen substituents on the phenyl ring enhances antibacterial efficacy .
  • Minimum Inhibitory Concentrations (MIC) : Some derivatives exhibited MIC values lower than standard antibiotics like ampicillin and fluconazole, indicating their potential as effective antimicrobial agents .

Case Studies and Research Findings

Several studies highlight the biological activities associated with this compound and its analogs:

  • Study on Anticancer Properties : A study published in PMC evaluated various thiadiazole derivatives against MCF-7 and HepG2 cell lines. It was found that modifications to the thiadiazole structure significantly influenced cytotoxicity and selectivity towards cancer cells over normal cells .
  • Antimicrobial Screening : Another research article focused on synthesizing new derivatives with enhanced antimicrobial properties. It reported that certain substitutions on the thiadiazole ring led to improved activity against both bacterial and fungal strains compared to existing treatments .

Q & A

Q. What are the standard synthetic routes for 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves reacting 5-methyl-1,3,4-thiadiazol-2-amine with 4-chlorobutanoyl chloride in anhydrous pyridine or dioxane under reflux. Triethylamine is often used to neutralize HCl byproducts . Purification may involve recrystallization from ethanol-DMF mixtures (2:1 v/v) . Confirm completion via TLC and characterize using NMR and IR spectroscopy .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction is the gold standard. For example, orthorhombic systems (space group P21_121_121_1) with unit cell parameters a = 6.0171 Å, b = 15.3120 Å, and c = 18.1493 Å have been reported for similar thiadiazole derivatives. Data collection uses a Bruker SMART CCD diffractometer with graphite-monochromated Mo-Kα radiation (λ = 0.71073 Å). Absorption corrections are applied via multi-scan methods (e.g., SADABS) .

Q. What spectroscopic techniques are used for structural validation?

  • NMR : 1^1H and 13^13C NMR in DMSO-d6_6 to confirm amine and carbonyl groups.
  • IR : Peaks at ~1650–1700 cm1^{-1} for amide C=O stretching and ~650 cm1^{-1} for C-Cl bonds.
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., m/z 325.81 for C14_{14}H16_{16}ClN3_3O2_2S) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Use factorial design to evaluate variables: temperature (70–100°C), solvent polarity (dioxane vs. DMF), and stoichiometry (1:1 to 1:1.2 amine:acyl chloride). Response surface methodology (RSM) can identify optimal conditions. For example, achieved 85% yield at 90°C in dioxane with a 1:1.05 ratio .

Q. What computational methods predict the compound’s reactivity and electronic properties?

Density Functional Theory (DFT) with B3LYP/6-31G(d,p) basis sets calculates frontier molecular orbitals (HOMO-LUMO), electrostatic potential maps, and bond dissociation energies. Molecular dynamics (MD) simulations assess stability in aqueous or lipid membranes .

Q. How does the compound interact with biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and pharmacophore modeling can predict binding to enzymes like pyruvate:ferredoxin oxidoreductase (PFOR). For example, the thiadiazole moiety may form hydrogen bonds with active-site residues (e.g., N1–H1⋯N2 interactions), as seen in nitazoxanide derivatives . Validate via in vitro assays (IC50_{50} determination) .

Q. How to resolve contradictions in solubility and stability data?

  • Solubility : Use Hansen solubility parameters to reconcile discrepancies in polar vs. nonpolar solvents.
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. For instance, noted hydrolysis of the amide bond in acidic conditions (pH < 3) .

Methodological Guidance

Q. What experimental designs are suitable for structure-activity relationship (SAR) studies?

  • Analog Synthesis : Modify the butanamide chain (e.g., replace Cl with Br) or thiadiazole substituents (e.g., 5-methyl to 5-phenyl).
  • Bioactivity Testing : Use MIC assays for antimicrobial activity or COX-2 inhibition assays for anti-inflammatory potential .

Q. How to validate intermolecular interactions in the solid state?

Analyze Hirshfeld surfaces (CrystalExplorer) to quantify non-covalent interactions (e.g., C–H⋯O, π-π stacking). For example, reported C4–H4⋯F2 (2.85 Å) and C4–H4⋯O3 (3.12 Å) contacts .

Q. What strategies mitigate byproduct formation during synthesis?

  • Byproduct Identification : LC-MS to detect chlorinated intermediates.
  • Suppression : Add scavengers (e.g., triethylamine) or reduce reaction time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.